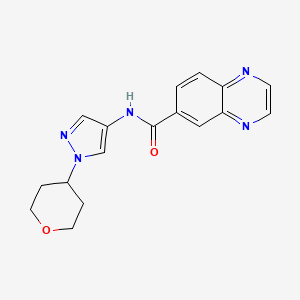

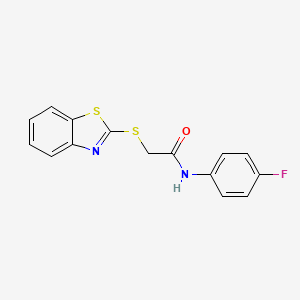

![molecular formula C19H15N3O2S B2394648 (3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone CAS No. 1421446-30-1](/img/structure/B2394648.png)

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone” is a chemical compound. It’s part of a class of compounds known as benzothiazoles, which are organic five-aromatic ring compounds with a general formula of C3H3NS . Benzothiazoles have been shown to have notable pharmacological actions .

Synthesis Analysis

The synthesis of benzothiazoles starts from simple commercially available building blocks (benzo[d]thiazole-2-thiol and primary and secondary amines) that are connected via a S oxidation/S-N coupling approach . The initial materials were 3-oxo-N-(pyridin-2-yl)butanamide 132 and phenyl isothiocyanate, which reacted with KOH in DMF to give the corresponding salt 133. Following that, a reaction of the salt with 1-phenyl-2- bromoethanone produce the intermediate compound 134 .

Molecular Structure Analysis

The molecular structure of benzothiazoles is characterized by a five-membered ring containing a nitrogen and a sulfur atom . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .

Chemical Reactions Analysis

Benzothiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .

Physical And Chemical Properties Analysis

Benzothiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Aplicaciones Científicas De Investigación

Antifungal Activity

The compound’s structural features suggest potential antifungal properties. Researchers have synthesized related derivatives, such as 6-fluoroquinolin-3-yl)benzo[d]imidazo[2,1-b]thiazol-3-amine , which exhibited strong antifungal activity compared to standard fluconazole . Investigating its mechanism of action and optimizing its structure could lead to novel antifungal agents.

Anticancer Potential

Functionalized quinolines, like the indole-containing moiety in our compound, have shown promise as anticancer agents. For instance, tipifarnib , a quinoline-based compound, has potential in cancer treatment . Further studies could explore the compound’s effects on cancer cell lines and elucidate its mode of action.

Anti-Inflammatory Properties

N′-(4-argiothiazol-2-yl)-2-(thiophen-2-yl)quinoline-4-carbohydrazide, another derivative, demonstrated potent anti-inflammatory activity . Investigating the anti-inflammatory pathways affected by our compound could provide valuable insights for drug development.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as benzothiazole and indole derivatives, have been reported to interact with various targets, including enzymes, receptors, and proteins involved in critical biological processes .

Mode of Action

Based on the structural similarity to benzothiazole and indole derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Benzothiazole and indole derivatives have been reported to influence various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .

Pharmacokinetics

The metabolism and excretion of the compound would depend on various factors, including its chemical structure and the presence of functional groups that can be metabolized by enzymes .

Result of Action

Based on the known activities of similar compounds, it can be hypothesized that the compound may exert anti-inflammatory, antitumor, or antimicrobial effects .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules in the environment. For instance, the compound’s activity may be enhanced or reduced in different pH conditions, and its stability may be affected by temperature and light .

Direcciones Futuras

Benzothiazoles are an adaptable heterocycle present in several drugs used in the cure of cancer . Aryl thiazoles were prepared and evaluated for their anticancer actions . This suggests that benzothiazoles, including “(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone”, may have potential applications in cancer therapy.

Propiedades

IUPAC Name |

[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-(1H-indol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O2S/c23-18(14-9-20-15-6-2-1-5-13(14)15)22-10-12(11-22)24-19-21-16-7-3-4-8-17(16)25-19/h1-9,12,20H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEMRZXVMQHVOER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CNC3=CC=CC=C32)OC4=NC5=CC=CC=C5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(benzo[d]thiazol-2-yloxy)azetidin-1-yl)(1H-indol-3-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2394566.png)

![ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2394572.png)

![2-{[2-(Benzoylamino)acetyl]amino}ethyl 2-thiophenecarboxylate](/img/structure/B2394573.png)

![N1-(4-ethoxyphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2394581.png)

![3-[(6-Chloropyridin-3-yl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B2394583.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2394588.png)